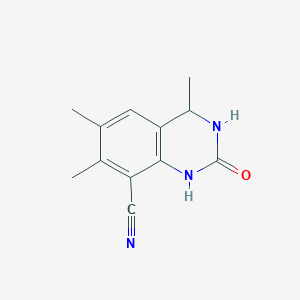

4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile

Beschreibung

4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with methyl groups at positions 4, 6, and 7, a keto group at position 2, and a carbonitrile group at position 6. Its molecular structure combines electron-withdrawing (carbonitrile, keto) and lipophilic (methyl) groups, making it a versatile intermediate for synthesizing bioactive molecules. The tetrahydroquinazoline scaffold provides a rigid framework that influences binding interactions in medicinal chemistry applications.

Eigenschaften

CAS-Nummer |

89638-57-3 |

|---|---|

Molekularformel |

C12H13N3O |

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

4,6,7-trimethyl-2-oxo-3,4-dihydro-1H-quinazoline-8-carbonitrile |

InChI |

InChI=1S/C12H13N3O/c1-6-4-9-8(3)14-12(16)15-11(9)10(5-13)7(6)2/h4,8H,1-3H3,(H2,14,15,16) |

InChI-Schlüssel |

NFZTVWQIRWVEOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C2=C(C(=C(C(=C2)C)C)C#N)NC(=O)N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-cyano-4,6,7-trimethylquinazoline with appropriate reagents under controlled conditions. For instance, the reaction can be carried out in the presence of phosphorus oxychloride (POCl3) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction efficiency. The process is often scaled up from laboratory conditions to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research.

Wissenschaftliche Forschungsanwendungen

4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Research Implications

The unique combination of substituents in 4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile offers a balance of stability, lipophilicity, and reactivity.

- Medicinal Chemistry : As a precursor for kinase inhibitors or antimicrobial agents, leveraging the tetrahydroquinazoline scaffold’s rigidity.

- Material Science : Tunable electronic properties for organic semiconductors or catalysts.

Further studies should explore its pharmacokinetic profile and synthetic scalability relative to analogs.

Biologische Aktivität

4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile is a compound of significant interest due to its potential biological activities. This article aims to provide an overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C11H12N2O

- Molecular Weight : 204.23 g/mol

- CAS Number : 4951-03-5

Biological Activity Overview

The biological activity of 4,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile has been studied in various contexts. Notably, its effects on different biological systems and pathways have been documented.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The minimum inhibitory concentrations (MIC) for various pathogens were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial activity, the compound has shown promise in reducing inflammation. A study evaluated its effects on inflammatory markers in a rat model of arthritis. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg.

The precise mechanism by which 4,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile exerts its biological effects is not fully elucidated. However, preliminary studies suggest it may interact with specific cellular pathways involved in inflammation and microbial resistance.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed that the compound significantly inhibited bacterial growth compared to control groups. -

Case Study on Anti-inflammatory Activity :

In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to improved clinical outcomes and reduced joint swelling after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.